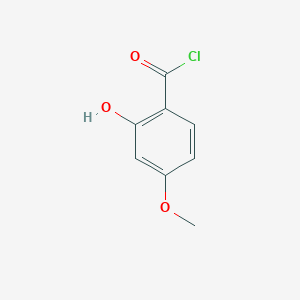

2-Hydroxy-4-methoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDXQSWYNEJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630777 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15198-08-0 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15198-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 4 Methoxybenzoyl Chloride

Classical Synthesis Routes to 2-Hydroxy-4-methoxybenzoyl Chloride

The traditional and most direct method for preparing this compound is through the chlorination of its parent carboxylic acid, 2-Hydroxy-4-methoxybenzoic acid.

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic chemistry. masterorganicchemistry.com For the synthesis of this compound, the most common laboratory and industrial reagent is thionyl chloride (SOCl₂). masterorganicchemistry.com The reaction involves treating 2-Hydroxy-4-methoxybenzoic acid with thionyl chloride, which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. chemguide.co.uk

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. masterorganicchemistry.comchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed, leaving the desired acyl chloride, which can then be purified further, typically by distillation under reduced pressure to avoid thermal degradation. chemguide.co.uk

To enhance the reaction rate, a catalyst is often employed. youtube.com Dimethylformamide (DMF) is a common and effective catalyst for this transformation. youtube.comorgsyn.org DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium intermediate, which is highly reactive towards the carboxylic acid and facilitates the rapid formation of the acyl chloride. youtube.comwikipedia.org While thionyl chloride is economically favorable, other classical reagents can also be used, each with its own characteristics. youtube.com

Table 1: Comparison of Classical Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Physical State | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Gaseous byproducts simplify purification; low boiling point (76 °C) allows for easy removal of excess reagent. chemguide.co.ukwikipedia.org | Can be harsh; reaction generates corrosive HCl gas. chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | Solid | POCl₃, HCl | Highly reactive, often effective when other reagents fail. chemguide.co.uk | Produces a liquid byproduct (POCl₃) that must be separated by fractional distillation; solid reagent can be difficult to handle. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Liquid | H₃PO₃ | Reaction is less vigorous than with PCl₅. chemguide.co.uk | Produces phosphorous acid, which requires separation; requires a 3:1 molar ratio of acid to reagent. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Milder than thionyl chloride, useful for sensitive substrates; byproducts are gaseous. wikipedia.org | More expensive than thionyl chloride. wikipedia.org |

Advanced Synthetic Strategies and Process Optimization

Research into the synthesis of substituted benzoyl chlorides continues to evolve, with a focus on improving regioselectivity, employing milder reaction conditions, and discovering more efficient catalytic systems.

The term "regioselective" in this context primarily refers to the initial synthesis of the precursor, 2-hydroxy-4-methoxybenzoic acid, rather than the final chlorination step. The chlorination of the carboxylic acid is a direct functional group conversion and does not alter the substitution pattern on the aromatic ring. Therefore, achieving the correct arrangement of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is a critical preceding step.

The synthesis of the 2-hydroxy-4-methoxy substituted pattern often starts from simpler, commercially available precursors. For instance, resorcinol (B1680541) (1,3-dihydroxybenzene) can be a starting point. Through a series of reactions, such as Friedel-Crafts acylation and subsequent methylation, the desired substitution pattern is established. One documented route to a related compound, 2-hydroxy-4-methoxybenzophenone, involves the methylation of 2,4-dihydroxybenzophenone. google.com Similarly, the regioselective methylation of 2,4-dihydroxybenzaldehyde (B120756) is a known method to produce 2-hydroxy-4-methoxybenzaldehyde (B30951), a direct precursor to the target acid. chemicalbook.com The precise control over reaction conditions and the choice of reagents in these preliminary steps are essential to ensure the formation of the desired isomer and avoid the production of unwanted side products, thereby guaranteeing that the final chlorination step yields the correct target molecule. nih.gov

While classical reagents are effective, the search for novel reagents and catalysts aims to provide milder conditions, greater functional group tolerance, and improved efficiency.

One advanced approach involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids. organic-chemistry.org This method allows for the rapid generation of acid chlorides under mild, non-acidic conditions, making it suitable for substrates with acid-sensitive functionalities. The reaction proceeds through a cyclopropenium carboxylate intermediate, avoiding the generation of HCl. organic-chemistry.org

Catalytic systems based on inexpensive and environmentally benign metals are also gaining traction. For example, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for certain chlorination and benzoylation reactions. organic-chemistry.orgacs.org The use of α,α-dichlorodiphenylmethane as the chlorinating agent in the presence of an FeCl₃ catalyst enables the conversion of carboxylic acids to acyl chlorides in high yields under mild conditions. organic-chemistry.org Furthermore, recent developments in dual catalysis, such as photoredox/cobalt systems, have opened new pathways for hydrochlorination reactions via radical mechanisms, showcasing the frontier of synthetic methodology. acs.org

Table 2: Selected Advanced Reagents and Catalysts for Acyl Chloride Synthesis

| Reagent/Catalyst System | Description | Advantages |

| 3,3-Dichlorocyclopropenes | Activates carboxylic acids via an aromatic cation intermediate. organic-chemistry.org | Rapid reaction times (minutes), mild conditions, avoids HCl byproduct, suitable for acid-sensitive substrates. organic-chemistry.org |

| α,α-Dichlorodiphenylmethane / FeCl₃ | Uses an iron catalyst for the chlorination of carboxylic acids. organic-chemistry.org | High yields, mild conditions, uses an inexpensive catalyst. organic-chemistry.orgacs.org |

| Oxalyl Chloride / DMF | A milder alternative to SOCl₂. wikipedia.orgchemicalbook.com | High selectivity, gaseous byproducts, suitable for more delicate molecules. wikipedia.org |

| Dual Photoredox/Cobalt Catalysis | Enables hydrohalogenation of alkenes via a radical relay mechanism. acs.org | Access to novel regioselectivity, proceeds under mild conditions. acs.org |

Purification Techniques and Yield Enhancement

The purification strategy for this compound must effectively remove unreacted starting materials, excess reagents, catalysts, and byproducts.

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is the most common method for purifying acyl chlorides. chemguide.co.ukgoogle.com The reduced pressure allows the compound to boil at a lower temperature, which is crucial for preventing thermal decomposition, a risk for a molecule with multiple functional groups.

Solvent Co-evaporation: To ensure the complete removal of volatile reagents like excess thionyl chloride, the crude product can be dissolved in an inert, higher-boiling solvent, such as toluene (B28343), and then evaporated under reduced pressure. orgsyn.org Repeating this process helps to drive off all traces of the chlorinating agent. orgsyn.org

Chromatography: For high-purity applications or when distillation is not feasible, chromatographic techniques are employed. google.com A related intermediate, 3-hydroxy-4-methoxy benzal acrolein, has been purified using low-pressure column chromatography on a C₁₈ reversed-phase column. nih.gov Similar methods could be adapted for this compound.

Filtration and Extraction: When solid byproducts or catalysts are present, an initial filtration step is necessary. youtube.com A subsequent aqueous workup can remove water-soluble impurities, but this must be done with caution as acyl chlorides react with water. wikipedia.org

Yield enhancement is typically achieved by optimizing reaction parameters. The use of a catalyst like DMF can significantly shorten reaction times and improve yields. youtube.comorgsyn.org Careful control of temperature and the stoichiometric ratio of reactants also plays a vital role in maximizing the conversion to the desired product while minimizing side reactions.

Parameters Influencing Reaction Yields and Product Purity

The optimization of the synthesis of this compound is crucial for industrial applications, where high yield and purity are paramount. The reaction, which typically involves treating 2-hydroxy-4-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), is influenced by several key factors. While specific quantitative data correlating these parameters directly to yield and purity for this exact compound are not extensively detailed in publicly available literature, the principles of acyl chloride synthesis and data from analogous reactions provide a clear understanding of their impact.

Chlorinating Agent: The choice of chlorinating agent is fundamental. Thionyl chloride (SOCl₂) is widely used for this conversion. An alternative is oxalyl chloride, which can also be effective. The reaction with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. masterorganicchemistry.com The choice of agent can affect reaction kinetics and the impurity profile.

Catalyst: The reaction is often catalyzed to increase its rate. N,N-dimethylformamide (DMF) is a common catalyst used in small, catalytic amounts. The DMF is believed to react with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating species. Pyridine (B92270) is another base that can be used, primarily to neutralize the HCl byproduct. researchgate.net The concentration and choice of catalyst are critical, as excessive amounts or incorrect selection can lead to side reactions and a decrease in purity.

Solvent: The reaction is typically conducted in an inert, anhydrous solvent to prevent the hydrolysis of the highly reactive acid chloride product. Dichloromethane (B109758) is a frequently mentioned solvent due to its inertness and ease of removal. Other solvents, such as toluene or benzene, have also been used in the synthesis of similar acyl chlorides. orgsyn.org The solvent's polarity and boiling point can influence reaction rates and the solubility of reactants and byproducts, thereby affecting yield and ease of purification.

Temperature: Reaction temperature is a critical parameter that must be carefully controlled. The synthesis is often carried out at reflux temperatures, typically between 40–60°C. Higher temperatures can accelerate the reaction but may also promote the formation of undesired byproducts, leading to lower purity. Conversely, temperatures that are too low may result in an impractically slow reaction rate and incomplete conversion.

Reaction Time: The duration of the reaction is optimized to ensure the complete conversion of the starting carboxylic acid. Reaction times are reported to be in the range of one to six hours. Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), is essential to determine the optimal time to quench the reaction. Premature termination leads to low yields, while excessively long reaction times can increase the formation of degradation products.

Moisture Control: Strict anhydrous conditions are arguably one of the most critical parameters. This compound is an acyl chloride and is therefore highly susceptible to hydrolysis. Any moisture present in the reactants, solvent, or reaction vessel will convert the product back to the starting carboxylic acid, significantly reducing the yield. Therefore, all glassware should be thoroughly dried, and anhydrous solvents must be used.

Purification Method: The final purity of the product is heavily dependent on the chosen purification technique. Common methods for acyl chlorides include vacuum distillation and recrystallization. Vacuum distillation is effective for removing non-volatile impurities. Recrystallization from a suitable non-polar solvent, such as hexane, can be employed to obtain a highly pure crystalline product. The selection of the purification method is determined by the physical properties of the product and the nature of the impurities present.

Chemical Reactivity and Derivatization Chemistry of 2 Hydroxy 4 Methoxybenzoyl Chloride

Electrophilic Acylation Reactions of 2-Hydroxy-4-methoxybenzoyl Chloride.

This compound is an aromatic acyl chloride that exhibits notable reactivity in electrophilic acylation reactions. The presence of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring influences its chemical behavior.

Reactivity with Nucleophiles: Formation of Esters, Amides, and Anhydrides.

As a reactive acyl chloride, this compound readily participates in nucleophilic substitution reactions with various nucleophiles to form a range of derivatives, including esters, amides, and anhydrides. This reactivity is fundamental to its application as a building block in organic synthesis.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Formation of Esters:

This compound reacts with alcohols to yield the corresponding esters. This reaction is a common method for synthesizing ester derivatives. sigmaaldrich.comyoutube.comganeshremedies.comchemicalbook.comsigmaaldrich.com The reaction can be carried out with the alcohol alone or in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. youtube.comlibretexts.org

Formation of Amides:

The reaction of this compound with primary or secondary amines produces amides. ganeshremedies.comchemicalbook.comsigmaaldrich.comfishersci.it This amidation reaction is a key step in the synthesis of various compounds, including those with potential biological activity. For the reaction to proceed efficiently, a second equivalent of the amine is often required to act as a base. libretexts.org

Formation of Anhydrides:

Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. The reaction with a carboxylate salt or a carboxylic acid can lead to the formation of an anhydride (B1165640). libretexts.orgorganic-chemistry.orglibretexts.org For instance, reacting an acid chloride with a carboxylic acid can produce an anhydride. libretexts.org

Table 1: Examples of Nucleophilic Acylation Reactions

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Ester | This compound + R'-OH → 2-Hydroxy-4-methoxybenzoate ester + HCl |

| Amine (R'R''NH) | Amide | This compound + R'R''NH → 2-Hydroxy-4-methoxybenzamide + HCl |

| Carboxylate (R'COO⁻) | Anhydride | This compound + R'COO⁻ → 2-Hydroxy-4-methoxybenzoic anhydride + Cl⁻ |

Friedel-Crafts Acylation Potential of the Chemical Compound.

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. google.com This type of electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comnih.govyoutube.comlibretexts.orgrsc.org

The reaction begins with the formation of a highly reactive acylium ion, which then attacks the aromatic ring. youtube.com The methoxy group on the benzoyl chloride is an electron-donating group, which can influence the reactivity and orientation of the substitution on the aromatic substrate. In the acylation of anisole (B1667542) with benzoyl chloride, for example, the methoxy group directs the incoming acyl group primarily to the para position. nih.govfrontiersin.org

The Friedel-Crafts acylation is a versatile method for synthesizing aromatic ketones, which are important intermediates in the production of fine chemicals, pharmaceuticals, and other high-value molecules. nih.govfrontiersin.org The use of solid acid catalysts like zeolites is being explored as a more environmentally friendly alternative to traditional Lewis acids. nih.govfrontiersin.org

Derivatization Strategies for Analytical and Research Applications.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for detection by techniques like high-performance liquid chromatography (HPLC). researchgate.net this compound can be utilized in such strategies.

Formation of UV-Active and Fluorescent Derivatives for Chromatographic Detection.

For compounds that lack a strong chromophore or fluorophore, derivatization can be employed to introduce a UV-active or fluorescent tag, thereby improving their detectability in HPLC analysis. researchgate.net Benzoyl chloride and its derivatives are commonly used as derivatizing agents for this purpose. researchgate.netnih.gov

By reacting with analytes containing functional groups like hydroxyl or amino groups, this compound can form derivatives with enhanced UV absorption. This is due to the inherent UV-absorbing properties of the benzoyl moiety. The resulting derivatives can then be detected with greater sensitivity by a UV detector in an HPLC system. researchgate.net For instance, derivatization with reagents containing nitro groups can shift the absorption wavelength to the near-visible range, minimizing matrix interference. nih.gov

Utility in Sample Preparation for Advanced Spectroscopic Analysis.

In addition to chromatography, derivatization can be beneficial for advanced spectroscopic techniques. The introduction of specific functional groups can alter the mass-to-charge ratio or fragmentation pattern in mass spectrometry, aiding in structural elucidation. While specific applications of this compound in this context are not widely documented, the general principles of derivatization for spectroscopic analysis are well-established.

Other Reaction Pathways Involving this compound.

Beyond the primary reactions discussed, this compound can potentially participate in other reaction pathways common to acyl chlorides. For instance, it can undergo hydrolysis in the presence of water to form the corresponding carboxylic acid, 2-hydroxy-4-methoxybenzoic acid. chemicalbook.comnoaa.govechemi.com It can also be used in the synthesis of more complex molecules, including heterocyclic compounds and as a precursor for various intermediates in multi-step synthetic sequences. chemicalbook.comsigmaaldrich.com

Investigation of Substitution Reactions with Diverse Nucleophiles

This compound is a versatile intermediate in organic synthesis, primarily due to the high reactivity of its acyl chloride functional group. This group is susceptible to nucleophilic acyl substitution, allowing for the facile introduction of the 2-hydroxy-4-methoxybenzoyl moiety onto a wide array of molecules. The carbon atom of the acyl chloride is highly electrophilic, readily reacting with various nucleophiles to form a range of derivatives, most notably esters and amides. The presence of the hydroxyl and methoxy groups on the aromatic ring also influences the compound's reactivity and properties.

The derivatization of this compound typically involves reaction with nucleophiles such as alcohols, phenols, and primary or secondary amines. These reactions generally proceed under standard conditions, often involving a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of amides can be carried out by reacting the acyl chloride with an amine in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as triethylamine, at temperatures ranging from 0 °C to room temperature. researchgate.net

Detailed studies have been conducted to synthesize specific derivatives for biological evaluation. For example, in the pursuit of novel therapeutic agents, N-substituted benzimidazole (B57391) benzamides have been synthesized. While some synthetic routes involve the coupling of the corresponding carboxylic acid with amines, the reactivity of the acyl chloride is a key aspect of its utility as a chemical building block. nih.gov In one specific instance, a methoxy-protected precursor was used to synthesize an N-benzimidazole-derived carboxamide, which was then deprotected to yield the final 2-hydroxy-4-methoxy substituted product. nih.gov

The table below details a specific example of a substitution reaction involving a nucleophile with a precursor to a 2-hydroxy-4-methoxybenzoyl derivative.

| Nucleophile | Product | Reaction/Deprotection Yield | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide (precursor) | N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | 16% | nih.gov |

While this compound is established as a reactive acylating agent for forming derivatives like esters and amides, comprehensive studies detailing the reaction yields with a wide variety of nucleophiles are not extensively documented in the surveyed literature. The primary focus of many studies has been on the synthesis and biological activity of the final products rather than a systematic investigation of the derivatization chemistry itself. nih.gov

Mechanistic Investigations of Reactions Involving 2 Hydroxy 4 Methoxybenzoyl Chloride

Elucidation of Reaction Mechanisms and Intermediates

The primary reaction pathway for 2-hydroxy-4-methoxybenzoyl chloride involves nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the acylated product.

A key feature of this compound is the presence of an ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction stabilizes the conformation of the molecule and can influence its reactivity.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile (Nu:) attacks the carbonyl carbon of the this compound.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a short-lived, unstable tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl-), which is a good leaving group.

Product Formation: The final product is the corresponding acyl derivative.

While direct isolation of the tetrahedral intermediate is challenging due to its transient nature, its existence is supported by numerous kinetic studies and computational models of acyl transfer reactions. In reactions such as Friedel-Crafts acylation, an acylium ion, formed by the departure of the chloride ion with the assistance of a Lewis acid, is a key reactive intermediate.

Influence of Substituents on Reaction Pathways, Regioselectivity, and Chemoselectivity

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring significantly modulate the reactivity of the acyl chloride function, influencing the reaction pathways and determining the regioselectivity and chemoselectivity of the reactions.

The ortho-hydroxyl group plays a dual role. Its electron-donating resonance effect can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, its most significant influence stems from the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bond can:

Increase the electrophilicity of the carbonyl carbon: By withdrawing electron density from the carbonyl oxygen, the hydrogen bond can make the carbonyl carbon more susceptible to nucleophilic attack.

Influence regioselectivity: In reactions involving the aromatic ring, the directing effect of the hydroxyl group (ortho, para-directing) and the steric hindrance it imposes can control the position of incoming electrophiles.

Promote chemoselectivity: The acidic nature of the phenolic proton allows for selective reactions at the hydroxyl group under basic conditions, which can compete with reactions at the acyl chloride.

The para-methoxy group is a strong electron-donating group through resonance. This has several consequences:

Activation of the aromatic ring: The methoxy group increases the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Stabilization of intermediates: It can stabilize carbocationic intermediates formed during certain reactions, such as Friedel-Crafts acylation.

Influence on regioselectivity: As a strong ortho, para-director, the methoxy group, in conjunction with the hydroxyl group, reinforces the activation of the positions ortho and para to it. In the case of this compound, this directs incoming electrophiles to the 3 and 5 positions of the ring.

The interplay of these substituent effects is crucial in determining the outcome of a reaction. For instance, in Friedel-Crafts acylation reactions with anisole (B1667542), the acylation occurs at the para-position of the anisole, driven by the electronic and steric properties of both reactants. nih.gov

Interactive Table: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | ortho | Electron-donating (resonance), Electron-withdrawing (induction), Intramolecular H-bonding | Increases carbonyl electrophilicity, directs electrophiles, provides a site for competing reactions. |

| Methoxy (-OCH₃) | para | Strong electron-donating (resonance) | Activates the aromatic ring, stabilizes intermediates, directs electrophiles. |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The kinetics of reactions involving this compound are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. The intramolecular hydrogen bond in the molecule can affect the activation energy of the reaction. For instance, in the solvolysis of ortho-nitrobenzoyl chloride, the ortho-nitro group was found to act as an intramolecular nucleophilic assistant, influencing the reaction rate. nih.gov A similar intramolecular assistance from the ortho-hydroxyl group in this compound can be postulated, potentially affecting the kinetics of its reactions.

Thermodynamically, the formation of the acylated product is generally favorable due to the high reactivity of the acyl chloride and the formation of a stable product and a stable chloride anion. The stability of the products is influenced by the nature of the nucleophile that has been acylated.

Interactive Table: Factors Affecting Reactivity Profiles

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | The stability of the resulting product influences the overall free energy change. |

| Solvent Polarity | Polar solvents can stabilize the transition state and intermediates, affecting the rate. | Solvent effects can influence the relative stability of reactants and products. |

| Catalyst | Lewis acids can accelerate Friedel-Crafts acylation by forming a more reactive acylium ion. | Catalysts lower the activation energy but do not affect the overall thermodynamics. |

| Intramolecular H-Bond | Can lower the activation energy by increasing the electrophilicity of the carbonyl carbon. | The stability gained from the hydrogen bond contributes to the overall enthalpy of the molecule. |

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Precursor for the Construction of Complex Molecular Architectures

The structural features of 2-hydroxy-4-methoxybenzoyl chloride, specifically the presence of hydroxyl, methoxy (B1213986), and acyl chloride functional groups, make it a valuable precursor for synthesizing intricate molecular structures. Its ability to act as an acylating agent allows for its incorporation into larger molecules through reactions with nucleophiles like alcohols and amines. chemicalbook.com This reactivity is fundamental to its role in the total synthesis of natural products and other complex organic compounds. chemicalbook.com For instance, derivatives of this compound are instrumental in creating modified benzamides that have shown significant biological activity.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds. Its structure is particularly well-suited for the formation of xanthone (B1684191) and flavonoid skeletons, which are important classes of naturally occurring and synthetic compounds with diverse biological activities.

The synthesis of xanthones can be achieved through the reaction of a salicylic (B10762653) acid derivative, such as this compound, with a suitable polyphenolic compound. researchgate.net This approach, along with methodologies involving benzophenones, diaryl ethers, and chromen-4-ones, provides a versatile route to the xanthone core. researchgate.net Palladium-catalyzed reactions and those involving benzyne (B1209423) intermediates have also emerged as modern techniques for xanthone synthesis. researchgate.netnih.gov

Similarly, the construction of the flavonoid framework can be initiated from precursors like 2-hydroxychalcones, which can be derived from this compound. nih.gov These chalcones can undergo a tandem double-bond isomerization and dehydrated cyclization to form a transient flavylium (B80283) cation, which is then captured by nucleophiles to yield hybrid flavonoids. nih.gov The synthesis of flavonoid glycosides often involves the protection of hydroxyl groups, followed by condensation and cyclization reactions to build the heterocyclic ring system. mdpi.com

Contributions to Materials Science

The unique chemical properties of this compound have led to its application in the field of materials science, particularly in the development of specialized polymers and functional materials.

As a monomer, this compound can be incorporated into polymer chains to create functional resins. Its reactivity allows for the formation of polymers with tailored properties, such as enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in coatings, adhesives, and composites. The incorporation of the benzoyl chloride moiety can introduce desirable characteristics into the resulting polymer matrix.

While direct synthesis of photoresponsive materials from this compound is not extensively documented in the provided results, the related compound 4-methoxybenzoyl chloride is used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds. chemicalbook.comsigmaaldrich.com This suggests the potential for similar applications of this compound, where its structure could be modified to create materials that respond to light stimuli.

A related compound, 4-methoxybenzoyl chloride, has been used to modify indium tin oxide (ITO) cathodes in the fabrication of organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com This modification can improve the performance of the OLED device. While the direct use of this compound in OLEDs is not specified, its structural similarities suggest potential for similar applications in modifying electrode surfaces or as a component in the synthesis of organic semiconductor materials.

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are valuable tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for a particular pharmacological effect.

For example, SAR studies have been conducted on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are structurally related to this compound, to develop potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov Similarly, SAR studies on 4-substituted methoxybenzoyl-aryl-thiazole analogues have been performed to develop potent anticancer agents that target tubulin. nih.gov These studies involve synthesizing a library of related compounds and assessing their biological activity to understand how different substituents and structural modifications influence their potency and selectivity. nih.govnih.gov

Synthesis of Compound Libraries for Diverse Chemical and Biological Investigations

This compound serves as a crucial building block in diversity-oriented synthesis (DOS), a strategy aimed at the efficient and simultaneous creation of structurally varied small molecules. scispace.comrsc.org The goal of DOS is to populate chemical space with novel molecular frameworks that can be screened to discover new biological probes and drug leads. scispace.comrsc.org The reactivity of the acyl chloride group in this compound allows it to readily undergo nucleophilic substitution reactions, making it an ideal starting point for constructing large collections of compounds. The presence of the hydroxyl and methoxy groups further influences the chemical properties and potential biological interactions of the resulting derivatives.

This approach facilitates the generation of compound libraries, which are collections of related but structurally distinct molecules. These libraries are then subjected to high-throughput screening to identify compounds with desired biological or chemical properties. The utility of this compound is evident in its application for creating libraries of benzophenones, benzamides, and other complex heterocyclic systems for various investigative purposes.

Research Findings:

Detailed research has demonstrated the value of this compound as a precursor for libraries targeting specific biological activities. For instance, it has been instrumental in synthesizing libraries of modified benzamides. In one study, these derivatives were evaluated for their potential as therapeutic agents, with some compounds showing significant inhibitory activity against protozoan parasites.

In another line of research, a library of N-benzimidazole-derived carboxamides was synthesized. Within this library, a specific derivative featuring the 2-hydroxy-4-methoxybenzoyl moiety demonstrated notable antiproliferative effects against several cancer cell lines. nih.gov This highlights the role of the scaffold in discovering potential new anticancer agents. The 2-hydroxy-4-methoxy-substituted derivative, identified as compound 10 in the study, showed the most significant in vitro antiproliferative activity across all tested cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The table below summarizes examples of compound libraries developed using this compound as a key synthetic precursor and their intended applications.

Table 1: Examples of Compound Libraries and Their Investigative Focus

| Compound Library Type | Synthetic Precursor | Therapeutic/Investigative Area | Reference |

|---|---|---|---|

| Benzamide Derivatives | This compound | Antiprotozoan Agents | |

| N-Benzimidazole Carboxamides | This compound | Anticancer Agents (Antiproliferative) | nih.gov |

The specific findings for the most active N-benzimidazole carboxamide derivative are detailed in the following table, showcasing its efficacy against various human cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of 2-Hydroxy-4-methoxy-substituted Derivative 10

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Carcinoma | 2.2 |

| MCF-7 | Breast Adenocarcinoma | 3.1 |

| NCI-H460 | Lung Carcinoma | 2.8 |

| HepG2 | Hepatocellular Carcinoma | 4.4 |

Data sourced from a study on the biological activity of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. nih.gov

These examples underscore the strategic importance of this compound in the construction of diverse chemical libraries, which are essential tools for modern drug discovery and biological research.

Advanced Analytical Techniques for Characterization and Quantification of 2 Hydroxy 4 Methoxybenzoyl Chloride

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-hydroxy-4-methoxybenzoyl chloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural confirmation of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the aromatic protons typically appear in the range of δ 6.5–7.5 ppm. A sharp singlet peak for the methoxy (B1213986) group protons is characteristically observed around δ 3.8 ppm. The presence of an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the adjacent carbonyl oxygen can influence the chemical shift of the hydroxyl proton.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride group is a key diagnostic peak. Other distinct signals correspond to the aromatic carbons and the methoxy carbon. The specific chemical shifts help to confirm the substitution pattern on the benzene (B151609) ring.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-6.5 | m | Aromatic protons |

| ¹H | ~3.8 | s | Methoxy protons (-OCH₃) |

| ¹³C | ~168 | s | Carbonyl carbon (C=O) |

| ¹³C | ~165 | s | C-O (Aromatic) |

| ¹³C | ~135 | s | C-Cl (Aromatic) |

| ¹³C | ~107-102 | m | Aromatic CH |

| ¹³C | ~55 | q | Methoxy carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The data presented is a generalized representation based on typical values for similar compounds.

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group is typically observed around 1760 cm⁻¹. The presence of the hydroxyl (-OH) group can be identified by a broad absorption band, although its position and intensity can be affected by intramolecular hydrogen bonding.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Acyl Chloride) | ~1760 | Strong, sharp absorption |

| O-H (Phenolic) | ~3400 (broad) | May be influenced by hydrogen bonding |

| C-O (Methoxy) | ~1250 | Stretching vibration |

| C-Cl | ~800-600 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl group. These absorption maxima can be useful for quantitative analysis and for monitoring reactions involving this compound.

Mass Spectrometry (MS, GC-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for identifying and quantifying this compound in complex mixtures and for analyzing its purity. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from its starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and related compounds. Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode of separation. colab.wsresearchgate.net

A typical HPLC method for the analysis of compounds structurally similar to this compound might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. colab.wsresearchgate.netsielc.com The detection is usually performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. rsc.org

Validated HPLC methods are crucial for quality control, allowing for the accurate determination of the purity of this compound and the quantification of any impurities. colab.wsresearchgate.net Method validation typically includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). colab.wsresearchgate.netnih.gov For instance, in the analysis of related compounds, linearity has been demonstrated over a specific concentration range with high correlation coefficients (r > 0.998). colab.wsresearchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. While direct GC analysis of the highly reactive this compound is challenging due to its susceptibility to hydrolysis and thermal degradation, GC methods are extensively used for related compounds and for monitoring reactions involving this acyl chloride.

For instance, a study on the determination of sunscreen agents in water utilized solid-phase microextraction (SPME) followed by GC-MS. This method is applicable for analyzing related compounds like 2-hydroxy-4-methoxybenzophenone. nih.gov The study optimized several parameters, including desorption time, extraction time, pH, and temperature, to achieve high recoveries (82-98%) and low quantitation limits (below 1 µg/l). nih.gov Poly(dimethylsiloxane) and polyacrylate fiber coatings were found to be most effective for extraction. nih.gov

In another application, GC analysis of root volatiles from Hemidesmus indicus showed significant variation in the content of 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound. researchgate.net This highlights the utility of GC in quantifying specific isomers and related structures in complex matrices.

The conditions for GC analysis can be adapted for derivatives of this compound. For example, the analysis of 4-Hydroxy-3-methoxy-cinnamoylglycine, after derivatization with two trimethylsilyl (B98337) (TMS) groups, was performed using GC-MS with a single quadrupole instrument. hmdb.ca This demonstrates the common practice of derivatization to enhance the volatility and thermal stability of analytes for GC analysis.

Table 1: GC-MS Parameters for a Related Derivatized Compound hmdb.ca

| Parameter | Value |

| Ionization Mode | Positive |

| Ionization Energy | 70 eV |

| Chromatography Type | Gas Chromatography (GC) |

| Instrument Type | Single quadrupole |

| Derivative Type | 2 TMS |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. It allows for the qualitative identification of the compound and the detection of starting materials or byproducts.

In the analysis of benzoyl chloride derivatives, TLC is used to check the purity of the synthesized compounds. For example, in the synthesis of Ammonium benzoyltrimethyl chloride (ABTC), TLC was employed to confirm the purity of the product. researchgate.net The retention factor (Rf) value of the product was distinct from the reactants, benzoyl chloride and trimethylamine, indicating the formation of the desired compound. researchgate.net The Rf value for ABTC was approximately 0.71, while the reactants had different Rf values. researchgate.net This illustrates how TLC can effectively separate compounds based on their polarity. The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for benzoyl chloride derivatives is a mixture of acetonitrile and water. sielc.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For this compound and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

In a study of (E)-2-hydroxy-4′-methoxyazastilbene, a derivative, the molecule was found to be almost planar, with an intramolecular O—H⋯N hydrogen bond. researchgate.net The crystal packing was stabilized by C—H⋯O and C—H⋯π interactions. researchgate.net Similarly, the crystal structure of 2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride showed that the packing is stabilized by strong hydrogen bonds between the cation and the chloride anion, as well as weak C—H⋯O intermolecular hydrogen bonds. nih.gov

These studies demonstrate the power of X-ray diffraction in elucidating the detailed solid-state conformation and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of the compound.

Table 2: Example Crystal Data for a Related Compound (2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 32.1166 (9) |

| b (Å) | 7.4888 (2) |

| c (Å) | 13.0907 (4) |

| β (°) | 108.655 (2) |

| Volume (ų) | 2983.09 (15) |

| Z | 8 |

| Temperature (K) | 100 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. This method measures the percentage by weight of each element (carbon, hydrogen, chlorine, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₈H₇ClO₃ for this compound). A close agreement between the experimental and theoretical values confirms the elemental composition and, by extension, the purity of the compound.

For this compound, the theoretical elemental composition is:

Carbon (C): 51.50%

Hydrogen (H): 3.78%

Chlorine (Cl): 19.00%

Oxygen (O): 25.72%

While specific experimental elemental analysis data for this compound was not found in the search results, this technique is a standard characterization method reported in the synthesis of new organic compounds. For instance, in the characterization of (E)-2-(2-hydroxystyryl)-6-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, the synthesis and characterization would typically include elemental analysis to confirm the molecular formula C₂₆H₂₁N₃O₅. nih.gov

Computational and Theoretical Chemistry Studies of 2 Hydroxy 4 Methoxybenzoyl Chloride

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the study of electronic structures of molecules. For 2-Hydroxy-4-methoxybenzoyl chloride, DFT calculations can elucidate its optimized geometry, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively documented in public literature, valuable insights can be drawn from computational analyses of structurally similar compounds.

A comprehensive DFT and Natural Bond Orbital (NBO) analysis of 2-Hydroxy-4-Methoxybenzophenone (HMBP), a closely related molecule, utilized the B3LYP/6-311++G(d,p) basis set to determine its properties. nih.gov Such a level of theory is adept at providing accurate predictions for the geometric and electronic characteristics of substituted aromatic compounds. For HMBP, conformational analysis revealed the most stable conformer, which was then used for further calculations of structural parameters and vibrational frequencies. nih.gov

Analogous DFT studies on substituted benzoyl chlorides, such as o-chlorobenzoyl chloride, have also been performed using the B3LYP/6-311+G** basis set to evaluate fundamental vibrational frequencies and intensities. journalcra.com These studies form a solid foundation for predicting the behavior of this compound.

Table 1: Predicted Computational Data for Analogous Compounds

| Property | Analogous Compound | Predicted Value | Method |

| Molecular Weight | 4-methoxybenzoyl chloride | 172.58 g/mol | PubChem 2.1 |

| XLogP3 | 4-methoxybenzoyl chloride | 2.9 | XLogP3 3.0 |

| Exact Mass | 4-methoxybenzoyl chloride | 172.0166991 Da | PubChem 2.1 |

| PSA | Benzoyl chloride, 4-hydroxy-3-methoxy- | 46.53 | LookChem |

| LogP | Benzoyl chloride, 4-hydroxy-3-methoxy- | 1.7798 | LookChem |

| Molecular Weight | 2-hydroxybenzoyl chloride | 156.57 g/mol | |

| Boiling Point | 2-hydroxybenzoyl chloride | 251.4ºC at 760mmHg | |

| Density | 2-hydroxybenzoyl chloride | 1.37g/cm³ |

Note: The data in this table is derived from computational predictions for analogous compounds and is intended to provide an estimated reference for the properties of this compound.

Molecular Modeling and Simulation for Conformational and Reactivity Analysis

Molecular modeling and simulation are pivotal in understanding the three-dimensional structure and dynamic behavior of this compound. Conformational analysis, a key component of these studies, identifies the most stable spatial arrangement of the atoms, which governs the molecule's reactivity.

For this compound, a significant conformational feature is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the benzoyl chloride moiety. This interaction would lead to a more planar and rigid structure, influencing its reactivity. A similar phenomenon is observed in the conformational analysis of 2-hydroxy-2',5'-diazachalcones, where intramolecular hydrogen bonds play a crucial role in determining the lowest energy conformers. nih.gov

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The presence of the electron-donating methoxy (B1213986) group at the para position and the hydroxyl group at the ortho position modulates this reactivity. Molecular modeling can quantify these electronic effects through the generation of molecular electrostatic potential (MEP) maps.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the characterization and identification of the compound.

For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to predict the vibrational wavenumbers of 2-(2-hydroxy-benzylidene)-cyclohexanone, showing good correlation with experimental data. lew.ro A similar approach for this compound would allow for the assignment of its characteristic vibrational modes.

Table 2: Predicted Vibrational Frequencies for Analogous o-Chlorobenzoyl Chloride

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching | 3097, 3074, 3026 |

| C-C stretching | 1638, 1588, 1568 |

| C-Cl stretching | 766, 726, 707, 668, 642 |

Source: Adapted from a DFT study on O-chlorobenzoyl chloride. journalcra.com

Theoretical calculations can also map out potential reaction pathways. For this compound, this could involve modeling its hydrolysis or its reaction with various nucleophiles. Understanding the energy barriers and transition states of these reactions provides a deeper understanding of its chemical behavior.

Investigations into Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of this compound are fundamental to its chemical properties. Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study these features.

NBO analysis provides a detailed picture of the electron density distribution, revealing the nature of the chemical bonds and the extent of electron delocalization. In a molecule like this compound, NBO analysis can quantify the stabilizing interactions arising from the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups into the aromatic ring and the carbonyl group. A study on 2-Hydroxy-4-Methoxybenzophenone demonstrated the use of NBO analysis to understand intramolecular electronic interactions and their stabilization energies. nih.gov

Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating substituents are expected to raise the energy of the HOMO, which would influence its reactivity towards electrophiles and its behavior in charge-transfer interactions.

Future Research Directions and Emerging Applications of 2 Hydroxy 4 Methoxybenzoyl Chloride

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-Hydroxy-4-methoxybenzoyl chloride involves the reaction of 2-hydroxy-4-methoxybenzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. While effective, this method often utilizes hazardous reagents and requires stringent anhydrous conditions. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas of investigation include:

Alternative Chlorinating Agents: Exploring less hazardous and more environmentally benign chlorinating agents to replace thionyl chloride and oxalyl chloride. This could involve the use of solid-supported reagents or novel catalytic systems that minimize waste generation.

Green Solvents: Shifting from traditional chlorinated solvents like dichloromethane (B109758) to greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. The aim is to reduce the environmental impact and improve the safety profile of the synthesis.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry offers several advantages over batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration into multi-step syntheses.

Catalytic Approaches: Developing catalytic methods that can directly convert 2-hydroxy-4-methoxybenzoic acid to its corresponding acyl chloride with high efficiency and selectivity, thereby reducing the need for stoichiometric amounts of activating agents.

Interactive Data Table: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reagents | Solvent | Key Advantages | Research Focus |

| Conventional Method | Thionyl chloride, Oxalyl chloride | Dichloromethane | High yield, well-established | N/A |

| Green Synthesis | Novel chlorinating agents | Ionic liquids, Supercritical fluids | Reduced environmental impact, improved safety | Development of new reagents and solvent systems |

| Flow Chemistry | Continuous feed of reactants | Various | Enhanced safety, improved control, scalability | Reactor design and optimization |

| Catalytic Method | Catalytic activating agent | Greener solvents | Reduced waste, higher atom economy | Discovery of efficient and selective catalysts |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The presence of multiple reactive sites in this compound—the highly electrophilic acyl chloride and the nucleophilic hydroxyl group—presents a fascinating challenge and opportunity for chemists. Future research will likely focus on unraveling more intricate reactivity patterns and achieving precise control over reaction selectivity.

Current research has demonstrated that this compound readily undergoes nucleophilic acyl substitution to form esters and amides. However, the interplay between the functional groups allows for more complex transformations.

Key research directions include:

Chemoselective Reactions: Developing reaction conditions that allow for the selective reaction of either the acyl chloride or the hydroxyl group, while leaving the other intact. This could be achieved through the use of specific catalysts, protecting groups, or by carefully tuning reaction parameters such as temperature and solvent.

Regioselective Modifications: Investigating the regioselectivity of further electrophilic aromatic substitution reactions on the benzene (B151609) ring. The existing hydroxyl and methoxy (B1213986) groups direct incoming electrophiles, and understanding and controlling this directing effect is crucial for synthesizing complex substituted aromatic compounds.

Orthogonal Protecting Group Strategies: Developing and implementing advanced protecting group strategies that allow for the selective unmasking and reaction of the different functional groups in a controlled sequence, enabling the synthesis of highly complex molecules.

Interactive Data Table: Reactivity and Selectivity of this compound

| Reaction Type | Target Functional Group | Controlling Factors | Potential Products |

| Nucleophilic Acyl Substitution | Acyl chloride | Nucleophile choice, temperature | Esters, amides, ketones |

| O-Acylation/Alkylation | Hydroxyl group | Base, electrophile choice | Ethers, esters |

| Electrophilic Aromatic Substitution | Benzene ring | Catalyst, electrophile | Substituted benzoyl chlorides |

| Cascade Reactions | Multiple groups in sequence | Catalyst, reaction design | Complex heterocyclic systems |

Expansion of the Chemical Compound's Role in Advanced Functional Materials

The unique electronic and structural features of the 2-hydroxy-4-methoxybenzoyl moiety make it an attractive building block for the synthesis of advanced functional materials. Future research is poised to significantly expand its applications in this domain.

Emerging areas of application include:

High-Performance Polymers: Incorporating the 2-hydroxy-4-methoxybenzoyl unit into polymer backbones or as pendant groups can enhance properties such as thermal stability, UV resistance, and mechanical strength. Research into creating novel polyesters, polyamides, and polycarbonates with tailored properties is a promising avenue.

Organic Electronics: Derivatives of this compound could find use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating and -withdrawing groups can be fine-tuned to control the electronic properties of the resulting materials.

Chemical Sensors: The hydroxyl group can act as a binding site for specific analytes, making derivatives of this compound suitable for the development of chemosensors. Future work could focus on creating sensors that exhibit high sensitivity and selectivity for particular ions or molecules through colorimetric or fluorometric changes.

UV-Absorbing Coatings: The inherent UV-absorbing properties of the 2-hydroxybenzophenone (B104022) scaffold (a related structure) suggest that polymers and coatings derived from this compound could be effective UV stabilizers, protecting materials from photodegradation.

Interactive Data Table: Applications in Advanced Functional Materials

| Material Type | Role of 2-Hydroxy-4-methoxybenzoyl Moiety | Potential Properties | Emerging Applications |

| High-Performance Polymers | Monomer or pendant group | Enhanced thermal stability, UV resistance | Aerospace components, engineering plastics |

| Organic Electronics | Building block for conjugated molecules | Tunable electronic properties | OLEDs, OPVs, OFETs |

| Chemical Sensors | Analyte binding site | High sensitivity and selectivity | Environmental monitoring, medical diagnostics |

| UV-Absorbing Coatings | UV stabilizer | Protection against photodegradation | Protective coatings for wood, plastics, and textiles |

Integration with Advanced Catalytic Systems for Efficient Transformations

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of advanced catalytic systems. Future research will likely focus on the integration of this compound with various catalytic platforms to enable novel and more efficient chemical transformations.

Key areas for development include:

Transition Metal Catalysis: Utilizing transition metal catalysts, such as palladium, for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This would allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Organocatalysis: Employing small organic molecules as catalysts for reactions involving this compound. Organocatalysis offers the advantages of being metal-free, often less sensitive to air and moisture, and can provide high levels of enantioselectivity in asymmetric synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze reactions of this compound. Biocatalysis can offer unparalleled selectivity under mild reaction conditions and is a key technology for sustainable chemical manufacturing.

Photoredox Catalysis: Using light-absorbing catalysts to drive reactions of this compound. Photoredox catalysis can enable unique transformations that are not accessible through traditional thermal methods, opening up new avenues for synthetic chemistry.

Interactive Data Table: Advanced Catalytic Systems for this compound

| Catalytic System | Exemplary Reactions | Key Advantages | Future Research Focus |

| Transition Metal Catalysis | Suzuki, Heck, Sonogashira coupling | Efficient bond formation, high yields | Development of novel ligands, catalyst recycling |

| Organocatalysis | Asymmetric acylation, domino reactions | Metal-free, high enantioselectivity | Design of new organocatalysts, broader reaction scope |

| Biocatalysis | Selective hydrolysis, esterification | High selectivity, mild conditions | Enzyme engineering, process optimization |

| Photoredox Catalysis | Radical reactions, C-H functionalization | Novel reactivity, mild conditions | Discovery of new photocatalysts, mechanistic studies |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-hydroxy-4-methoxybenzoyl chloride in academic settings?

Synthesis typically involves reacting 2-hydroxy-4-methoxybenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Maintaining strict moisture control to avoid hydrolysis .

- Using inert solvents (e.g., dichloromethane) and refluxing at 40–60°C for 4–6 hours .

- Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the acyl chloride .

- Purity validation using melting point analysis and FT-IR to confirm the absence of residual carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and hydroxyl groups) and acyl chloride formation .

- X-ray Crystallography : For structural elucidation, refine data using SHELXL for small-molecule crystallography .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~3400 cm⁻¹ (broad O-H stretch if hydrolysis occurs) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Q. How does the compound’s stability influence experimental design?

- Hydrolysis Sensitivity : Avoid aqueous solvents; use anhydrous conditions for reactions .

- Light Sensitivity : Store in amber glassware to prevent photodegradation .

- Thermal Stability : Decomposes above 100°C; monitor reaction temperatures during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from different analytical methods?

- Cross-Validation : Compare X-ray crystallography (SHELXL-refined) with DFT-optimized computational models (e.g., Gaussian) to identify discrepancies in bond lengths/angles .

- Dynamic NMR : Detect conformational flexibility in solution that may conflict with solid-state structures .

- Multi-Technique Analysis : Combine FT-IR, Raman, and mass spectrometry to confirm functional group integrity .

Q. What advanced applications exist for this compound in organic synthesis?

- Peptide Coupling : Activate carboxylic acids via mixed anhydride formation for amide bond synthesis .

- Polymer Functionalization : Introduce UV-stable moieties into polymers by acylating hydroxyl groups .

- Heterocycle Synthesis : React with amines or hydrazines to generate benzoxazole or benzodiazepine derivatives .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- DFT Calculations : Predict electrophilic reactivity (e.g., Fukui indices) to identify preferred reaction sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .

Q. What strategies mitigate challenges in synthesizing derivatives with conflicting steric and electronic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.